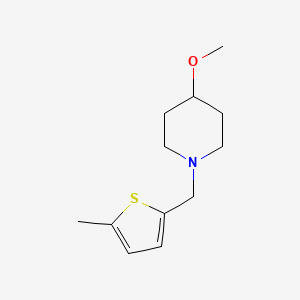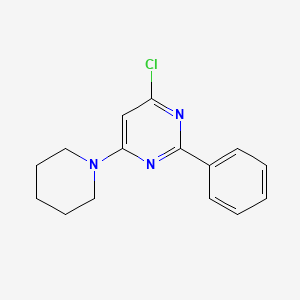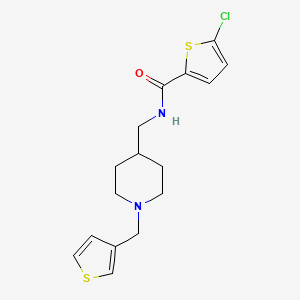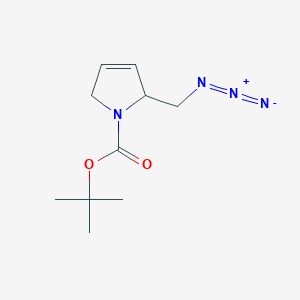
ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the CAS Number: 349147-16-6 . It has a molecular weight of 240.26 and its IUPAC name is ethyl 6-fluoro-1,3-benzothiazol-2-ylcarbamate .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which include ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The InChI code for ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is 1S/C10H9FN2O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2H2,1H3,(H,12,13,14) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is a solid substance that should be stored at room temperature . It has a molecular weight of 240.25 .Scientific Research Applications
Benzothiazole and Carbamate Research Applications
Benzothiazole in Medicinal Chemistry
- Benzothiazole derivatives exhibit a wide range of biological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. This makes benzothiazole a rapidly developing and important compound in medicinal chemistry (Bhat & Belagali, 2020).
Benzothiazole for Drug Discovery
- A review focusing on benzothiazole-based molecules in medicinal chemistry found that this compound and its derivatives show potential as therapeutic agents for a wide range of diseases. The review summarizes the importance, common synthesis methods of benzothiazole scaffold, and its various pharmacological activities, indicating its significance in drug discovery (Keri et al., 2015).
Carbamates in Food Safety
- Research on ethyl carbamate, a compound related to carbamates, focuses on its presence in fermented foods and beverages, emphasizing the importance of monitoring and reducing levels of such compounds to ensure food safety. Methods for detecting and reducing ethyl carbamate levels in food are discussed, highlighting the ongoing efforts to protect public health (Xiao Yong & Deng Fangming, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is a complex compound with potential biological activity. Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that this compound may also target Mycobacterium tuberculosis
Mode of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They may inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical processes within the bacterium . The exact mechanism of interaction between the compound and its targets remains to be elucidated.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may interfere with the metabolic pathways of Mycobacterium tuberculosis
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis
properties
IUPAC Name |
ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOVJOXWILMLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid](/img/structure/B2779741.png)

![4-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2779743.png)





![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2779749.png)
![[1-(2-Methoxyphenyl)cyclopropyl]-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2779751.png)
![5-Fluoro-4-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2779754.png)